methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate
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Description
Benzo[b]thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene consists of a five-membered ring with one sulfur atom . The molecular weight of 3-Methylbenzothiophene, a derivative of benzo[b]thiophene, is 148.225 .Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. For example, they can undergo base-catalyzed Knoevenagel condensation reaction .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
Thiophene-based analogs, which include the benzo[b]thiophene structure present in this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic activities.
Mode of Action
It is known that thiophene derivatives can interact with various enzymes and receptors in biological systems . The presence of the benzo[b]thiophene moiety could potentially enhance the compound’s ability to bind to these targets, thereby modulating their activity.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound could influence multiple pathways. These could include pathways related to inflammation, microbial growth, hypertension, atherosclerosis, and cancer progression .
Pharmacokinetics
For instance, the methoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Result of Action
Given the range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level. These could include the modulation of enzyme activity, alteration of receptor signaling, and the induction of cell cycle arrest or apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQCKSVEPWNACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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